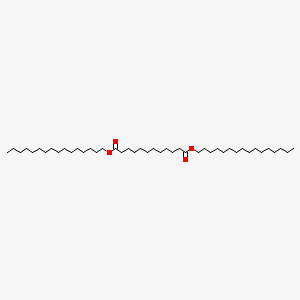
Dihexadecyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl dodecanedioate is a chemical compound with the molecular formula C44H86O4. It is also known by its systematic name, 1,12-dihexadecyl dodecanedioate. This compound is an ester derived from dodecanedioic acid and hexadecanol. It is primarily used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and hexadecanol.
Transesterification: A different ester and the original alcohol (hexadecanol).
Applications De Recherche Scientifique
Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .
Biology
In biological research, this compound is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .
Medicine
In medicine, this compound-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .
Industry
In the industrial sector, this compound is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .
Mécanisme D'action
The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: An α,ω-dicarboxylic acid that is a precursor to dihexadecyl dodecanedioate.
Hexadecanol: A long-chain fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual long-chain alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for use in specialized applications such as niosome formulation and as a plasticizer .
Propriétés
Numéro CAS |
42234-04-8 |
|---|---|
Formule moléculaire |
C44H86O4 |
Poids moléculaire |
679.1 g/mol |
Nom IUPAC |
dihexadecyl dodecanedioate |
InChI |
InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
RCNQFTSPHJETIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





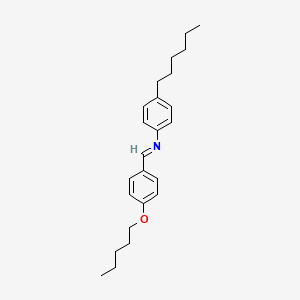
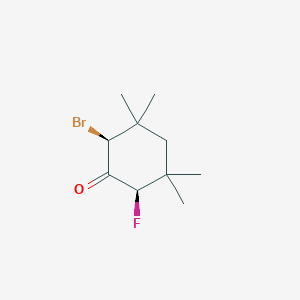

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
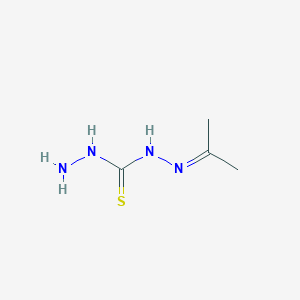
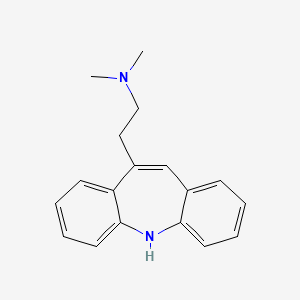
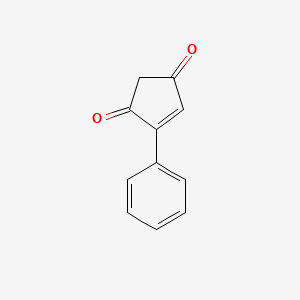
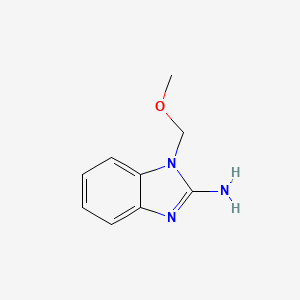
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

